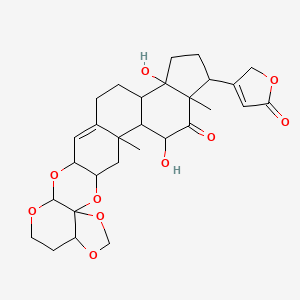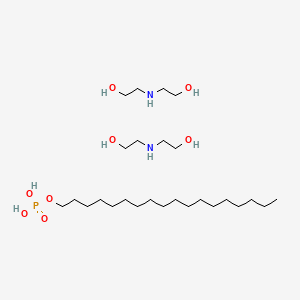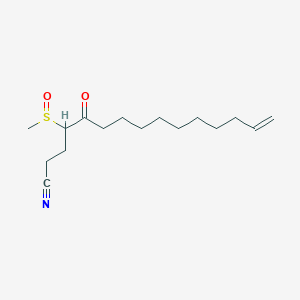
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- is an organic compound that belongs to the class of phenyl ethanones. This compound is characterized by the presence of two phenyl rings, one substituted with two methoxy groups and the other with three hydroxyl groups. Such compounds are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The key step involves a condensation reaction between the starting materials in the presence of a base, such as sodium hydroxide, to form the desired ethanone derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent quality.
化学反応の分析
Types of Reactions
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced phenyl derivatives.
Substitution: Halogenated phenyl derivatives or other substituted compounds.
科学的研究の応用
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism by which Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, such as oxidative stress pathways or signaling cascades.
類似化合物との比較
Similar Compounds
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)-: Similar structure but with one less hydroxyl group.
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- is unique due to the presence of both methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
65568-08-3 |
|---|---|
分子式 |
C16H16O6 |
分子量 |
304.29 g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O6/c1-21-11-4-3-9(15(8-11)22-2)5-12(18)16-13(19)6-10(17)7-14(16)20/h3-4,6-8,17,19-20H,5H2,1-2H3 |
InChIキー |
YKPYDVAMLFJQLV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)

![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)

![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)



